

# TG4-155 vs. TG11-77 in Neuroinflammation Models: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TG4-155

Cat. No.: B10765086

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In the landscape of neuroinflammatory research, the prostaglandin E2 (PGE2) receptor subtype 2 (EP2) has emerged as a critical therapeutic target. Activation of the EP2 receptor, a downstream effector of the cyclooxygenase-2 (COX-2) pathway, is implicated in a cascade of inflammatory events that contribute to the pathology of various neurological disorders. This guide provides a detailed comparison of two notable EP2 receptor antagonists, **TG4-155** and TG11-77, for researchers, scientists, and drug development professionals.

## Overview of TG4-155 and TG11-77

**TG4-155** was identified as a potent and selective first-generation EP2 antagonist through high-throughput screening.[1][2] While effective, its utility in chronic in vivo studies was limited by a short plasma half-life and moderate brain penetration.[2][3] This led to the development of second-generation compounds, including TG11-77, which exhibits improved pharmacokinetic properties, making it more suitable for in vivo applications in chronic disease models.[1][4] Both compounds act as competitive antagonists of the EP2 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2.[1][3]

## Comparative Efficacy and Potency

The following tables summarize the key quantitative data for **TG4-155** and TG11-77 based on available experimental data.

Table 1: In Vitro Pharmacological Profile

| Parameter             | TG4-155                      | TG11-77  | Reference |
|-----------------------|------------------------------|--|-----------|
| Mechanism of Action   | Competitive EP2 Antagonist   | Competitive EP2 Antagonist                                       | [1][3]    |
| Potency (Schild KB)   | 2.4 nM                       | 9.7 - 10 nM  | [3][5]    |
| Binding Affinity (Ki) | 15 nM (human EP2)            | Not explicitly stated  | [3]       |
| Selectivity           | >4,730-fold for EP2 over EP4 | >300-fold for EP2 over other prostanoid receptors (EP4, DP1, IP) | [3][5]    |

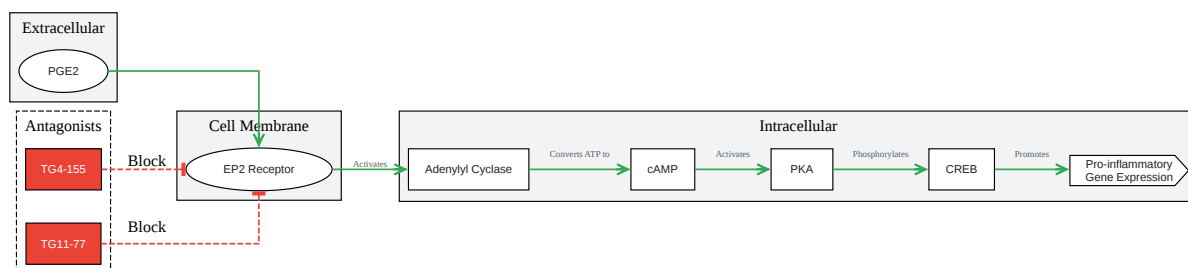
Table 2: In Vivo Pharmacokinetic and Efficacy Profile

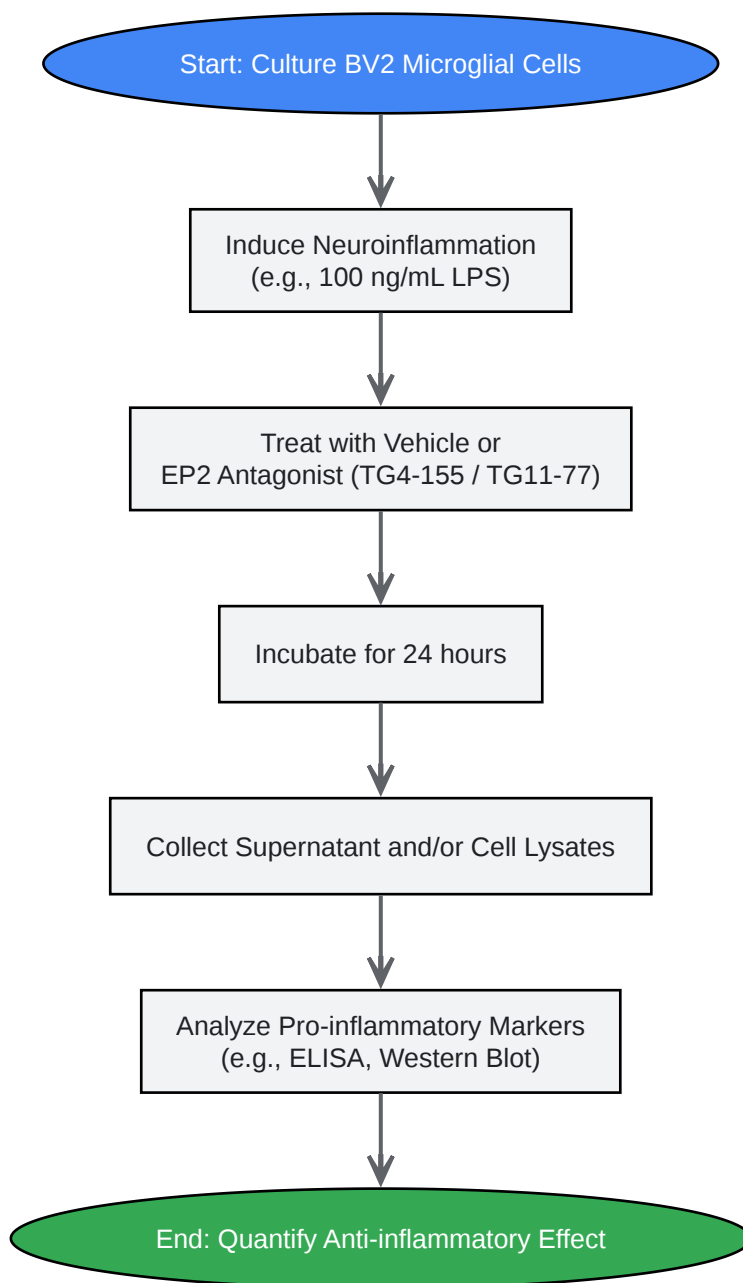
| Parameter                     | TG4-155  | TG11-77   | Reference    |
|-------------------------------|--|---|--------------|
| Brain-to-Plasma Ratio         | Moderate   | 0.4 - 4 (timing dependent)  | [1][5][6]    |
| Plasma Half-life              | Short  | 2.4 hours (mice)  | [2][5]       |
| Oral Bioavailability          | Not explicitly stated  | Orally active   | [5]          |
| In Vivo Efficacy              | Reduces neuroinflammation and neurodegeneration in acute models (e.g., status epilepticus) | Reduces cognitive deficits, mortality, and microgliosis in models of status epilepticus and Alzheimer's disease | [5][7][8][9] |
| Minimum Effective Dose (i.p.) | Not explicitly stated  | 8.8 mg/kg (in a model of status epilepticus)  | [5][8]       |

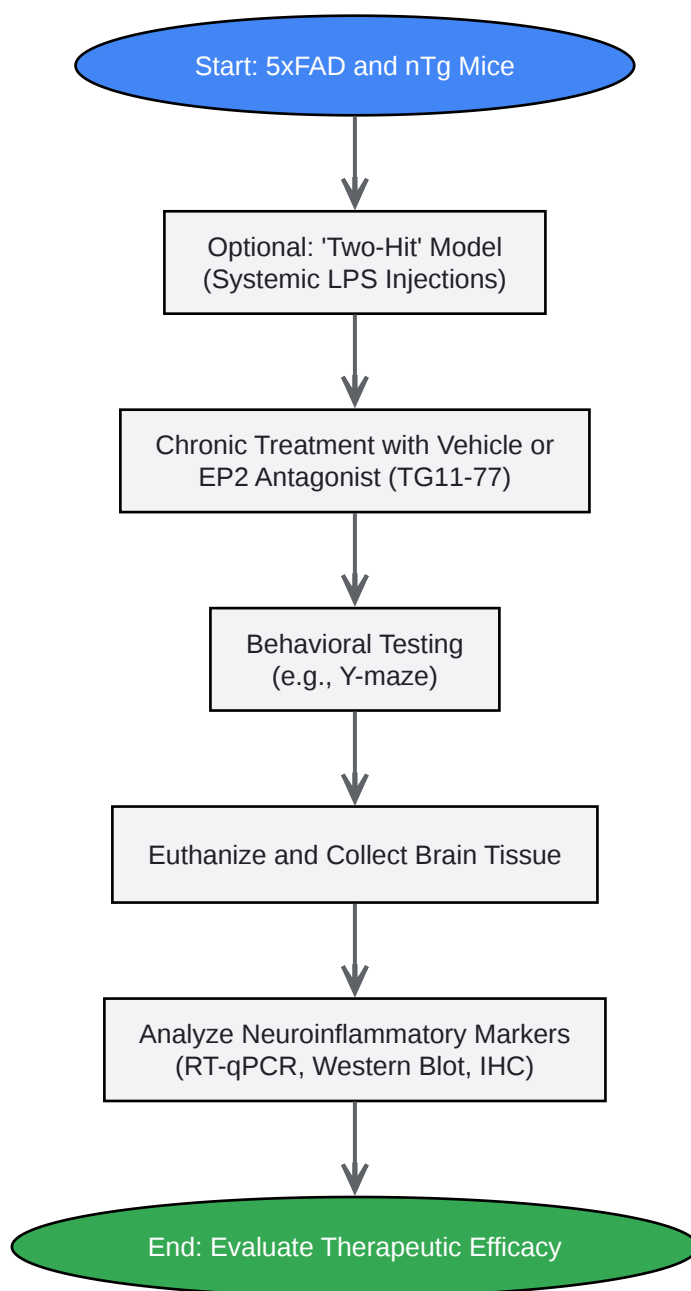
## Signaling Pathway and Mechanism of Action

Both **TG4-155** and TG11-77 exert their anti-inflammatory effects by blocking the interaction of PGE2 with the EP2 receptor. This receptor is a G-protein coupled receptor that, upon activation, primarily signals through the cAMP/PKA pathway, which can lead to the transcription

of pro-inflammatory genes. By competitively inhibiting this interaction, these antagonists prevent the downstream signaling cascade that contributes to neuroinflammation.







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## References

- 1. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin EP2 receptor antagonist ameliorates neuroinflammation in a two-hit mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
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